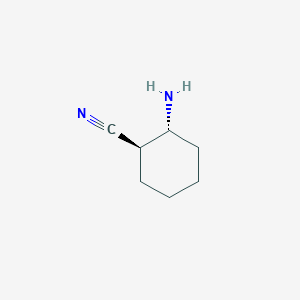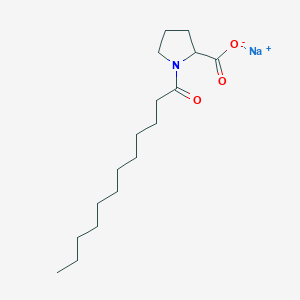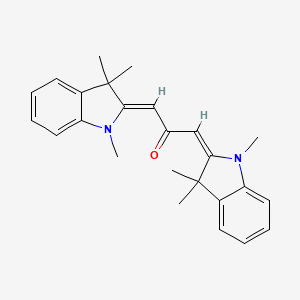![molecular formula C10H20N2 B12280734 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12280734.png)
3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Tert-butyl-3-azabicyclo[311]heptan-6-amine is a bicyclic amine compound with a unique structure that includes a tert-butyl group and an azabicyclo heptane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine typically involves the formation of the azabicyclo heptane ring followed by the introduction of the tert-butyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable amine with a cyclizing agent can yield the desired bicyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate
- tert-Butyl 3-azabicyclo[3.1.1]heptan-6-ylcarbamate
Uniqueness
3-Tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine is unique due to its specific structural features, such as the tert-butyl group and the azabicyclo heptane ring. These features confer distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H20N2 |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-tert-butyl-3-azabicyclo[3.1.1]heptan-6-amine |
InChI |
InChI=1S/C10H20N2/c1-10(2,3)12-5-7-4-8(6-12)9(7)11/h7-9H,4-6,11H2,1-3H3 |
InChI Key |
KOBBIZUHSYCCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1CC2CC(C1)C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzyl N-[Tris[2-(ethoxycarbonyl)ethoxymethyl]methyl]carbamate](/img/structure/B12280697.png)

![2-[(3-Methylphenyl)sulfonyl]acetic acid ethyl ester](/img/structure/B12280722.png)
![3-{[1-(4,6-Dimethoxypyrimidin-2-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12280724.png)
![2-methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12280726.png)
![(1S,3R)-3-[(tert-butoxy)carbonyl]-2,2-dimethylcyclobutane-1-carboxylic acid](/img/structure/B12280727.png)

![4-(4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-ylamino)benzenesulfonamide](/img/structure/B12280737.png)


